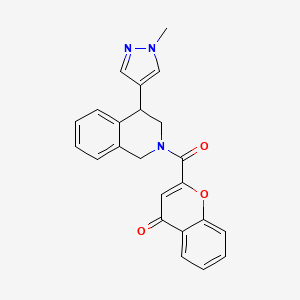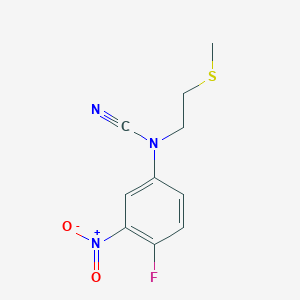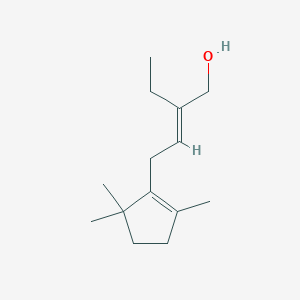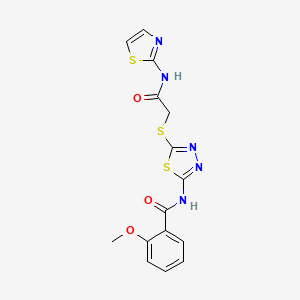
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a small molecule compound that has been extensively studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been synthesized using a variety of methods, and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have anti-inflammatory effects, and to inhibit the production of various cytokines and chemokines that are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for developing new cancer therapies. However, one of the limitations of using 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, including the development of new cancer therapies that are based on its mechanism of action. Other potential directions include the study of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide's effects on other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, there is a need for further research on the safety and toxicity of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, particularly in relation to its potential use in humans.
Synthesemethoden
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzenesulfonyl chloride with thiosemicarbazide, followed by reaction with thiophen-2-ylmethylamine and acetic anhydride. Other methods include the reaction of thiosemicarbazide with 4-methoxybenzenesulfonyl isocyanate, followed by reaction with thiophen-2-ylmethylamine and acetic anhydride.
Wissenschaftliche Forschungsanwendungen
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Eigenschaften
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S3/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHZIKGSPNYMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)


![(3,5-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2781254.png)

![N-[(4-chlorophenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2781258.png)
![(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2781261.png)

![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)

![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)

![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)
